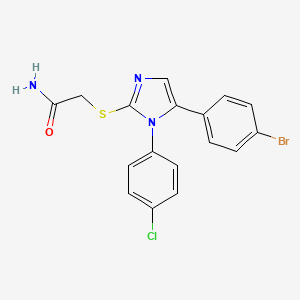

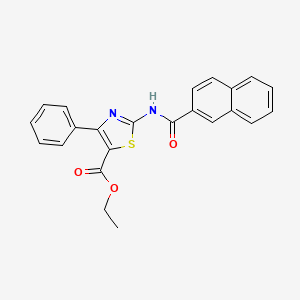

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide" belongs to a class of chemicals known for their potential in various applications due to the presence of imidazole, bromophenyl, and chlorophenyl groups. These groups contribute significantly to the molecule's chemical and physical properties, influencing its reactivity and potential applications in fields such as materials science, medicinal chemistry, and catalysis.

Synthesis Analysis

The synthesis of compounds similar to "2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide" typically involves multi-step reactions, starting from the corresponding phenylacetamide derivatives. These derivatives undergo cyclization and substitution reactions to introduce the imidazole ring and the respective bromophenyl and chlorophenyl groups. The synthesis process is characterized by the use of catalysts, controlled temperatures, and specific reagents to achieve the desired product with high purity and yield (Duran & Demirayak, 2012).

Molecular Structure Analysis

The molecular structure of compounds in this class has been analyzed through techniques such as X-ray diffraction, revealing a planar imidazole ring almost perpendicular to the phenyl ring. This structural orientation facilitates specific interactions and reactions, underlining the importance of the spatial arrangement of the molecule's functional groups (Sharma et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving "2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide" and its derivatives often include nucleophilic substitution, where the bromo and chloro substituents play crucial roles. These reactions can lead to the formation of new compounds with varied biological activities. The presence of the imidazole ring also offers sites for further functionalization through reactions such as alkylation and acylation (Ramalingam et al., 2019).

Physical Properties Analysis

The physical properties of "2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide" derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The crystal structure is stabilized by hydrogen bonds and π-π interactions, influencing the compound's solubility and thermal stability. These properties are essential for determining the compound's applicability in various fields (Boechat et al., 2011).

Applications De Recherche Scientifique

Antitumor and Anticancer Properties

This compound and its derivatives have been investigated for their potential in treating cancer. Studies have shown that certain derivatives exhibit considerable anticancer activity against various cancer cell lines, including human tumor cell lines derived from neoplastic diseases. For instance, specific derivatives of this compound were found to be significantly active against certain cancer cell lines, indicating their potential as antitumor agents. This highlights the compound's relevance in the field of oncology and its possible role in the development of new cancer therapies (Yurttaş et al., 2015), (Evren et al., 2019).

Antibacterial Properties

Derivatives of this compound have demonstrated notable antibacterial activity. Research has identified certain derivatives with significant activity against various bacterial strains, highlighting their potential in addressing bacterial infections. This aspect of the compound's application is crucial in the development of new antibacterial agents, which is particularly relevant in the face of rising antibiotic resistance (Ramalingam et al., 2019).

Propriétés

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClN3OS/c18-12-3-1-11(2-4-12)15-9-21-17(24-10-16(20)23)22(15)14-7-5-13(19)6-8-14/h1-9H,10H2,(H2,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHVBLPPFZWVJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone](/img/structure/B2486527.png)

![N-(3,4-dichlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486528.png)

![6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2486530.png)

![N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2486533.png)

![3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2486534.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide](/img/structure/B2486538.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2486544.png)

![(3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride](/img/structure/B2486547.png)